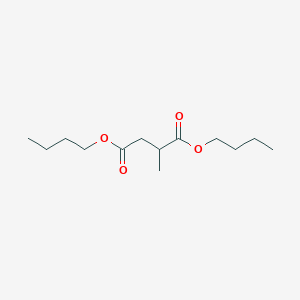

Dibutyl 2-methylbutanedioate

Descripción

Propiedades

Número CAS |

18447-89-7 |

|---|---|

Fórmula molecular |

C13H24O4 |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

dibutyl 2-methylbutanedioate |

InChI |

InChI=1S/C13H24O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h11H,4-10H2,1-3H3 |

Clave InChI |

YJWVESZJWLFYQF-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CC(C)C(=O)OCCCC |

SMILES canónico |

CCCCOC(=O)CC(C)C(=O)OCCCC |

Origen del producto |

United States |

Dibutyl 2-Methylbutanedioate: Structural Analytics, Synthesis, and Applications in Advanced Catalysis

Executive Summary

Dibutyl 2-methylbutanedioate (commonly referred to as dibutyl methylsuccinate) is a specialized aliphatic diester characterized by its branched methyl group at the C2 position. While it serves as a high-boiling solvent and plasticizer in polymer chemistry, its most critical role in modern industrial chemistry is as an internal electron donor in Ziegler-Natta catalytic systems. This whitepaper provides a comprehensive technical guide to its physicochemical properties, a self-validating synthesis protocol, its mechanistic role in stereospecific olefin polymerization, and standardized analytical characterization methods.

Molecular Architecture & Physicochemical Profile

Dibutyl 2-methylbutanedioate ( C13H24O4 ) is synthesized via the esterification of 2-methylbutanedioic acid (methylsuccinic acid) with 1-butanol. The presence of the methyl group at the C2 position introduces a chiral center, distinguishing its spatial geometry from that of unsubstituted dibutyl succinate. This structural nuance restricts the conformational flexibility of the ester moieties, a property that becomes thermodynamically critical when the molecule coordinates with transition metals.

To establish a baseline for its handling and application, the computed and experimental physicochemical properties are summarized in Table 1, derived from standardized chemical databases [1].

Table 1: Physicochemical and Computed Properties

| Property | Value | Clinical / Chemical Significance |

| Molecular Weight | 244.33 g/mol | Determines stoichiometric dosing in catalyst prep. |

| Exact Mass | 244.167 g/mol | Target mass for high-resolution MS validation. |

| XLogP3 (Lipophilicity) | 3.1 | Indicates high solubility in hydrocarbon solvents. |

| Topological Polar Surface Area | 52.6 Ų | Defines the bidentate coordination footprint. |

| Rotatable Bonds | 9 | Highlights conformational degrees of freedom. |

| Hydrogen Bond Acceptors | 4 | Represents the four oxygen atoms available for metal coordination. |

Synthesis & Purification: A Self-Validating Protocol

The synthesis of dibutyl 2-methylbutanedioate relies on a classic Fischer esterification. To ensure high yield and purity, the protocol must be designed as a self-validating system where thermodynamic shifts are visually and quantitatively measurable in real-time.

Fig 1: Self-validating esterification workflow for dibutyl 2-methylbutanedioate synthesis.

Step-by-Step Methodology

-

Reagent Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of 2-methylbutanedioic acid, 2.5 equivalents of 1-butanol (excess), and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) in toluene (solvent).

-

Azeotropic Reflux: Heat the mixture to reflux (approx. 110–115 °C).

-

Self-Validating Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (2.0 equivalents) is collected. For example, a 1.0-mole scale reaction must yield exactly 36 mL of water.

-

Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to neutralize the p-TsOH and remove unreacted acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via fractional vacuum distillation to isolate the pure diester.

Mechanistic Causality: The use of the Dean-Stark apparatus is not merely procedural; it is a thermodynamic necessity. Esterification is an equilibrium process. By continuously removing water as a toluene-water azeotrope, the system is forced forward according to Le Chatelier’s principle. The p-TsOH catalyst protonates the carbonyl oxygen, lowering the LUMO energy of the carbonyl carbon and facilitating nucleophilic attack by the sterically hindered 1-butanol.

Advanced Applications: Stereocontrol in Ziegler-Natta Catalysis

In the realm of polymer chemistry, specifically the production of isotactic polypropylene, dibutyl 2-methylbutanedioate functions as an advanced internal electron donor within MgCl2 -supported TiCl4 Ziegler-Natta catalysts. According to foundational methodologies detailed in [2], substituted succinates dramatically outperform unsubstituted variants in terms of activity and stereospecificity.

Fig 2: Preparation of MgCl2-supported Ziegler-Natta catalyst using the diester internal donor.

Catalyst Preparation Protocol

-

Suspension: Suspend anhydrous MgCl2 (in active form) in cold TiCl4 (0 °C).

-

Donor Addition: Slowly heat the suspension. Upon reaching 40 °C, add dibutyl 2-methylbutanedioate.

-

Thermal Activation: Raise the temperature to 100–135 °C and maintain for 1 to 2 hours to ensure complete co-crystallization and binding.

-

Self-Validating Wash: Filter the solid and wash repeatedly with an inert hydrocarbon solvent (e.g., hexane) at 60 °C. The washing is complete only when the filtrate tests negative for chloride ions (via AgNO3 testing), proving the complete removal of unreacted, non-supported TiCl4 .

Mechanistic Causality: Why use a methyl-substituted succinate instead of a standard phthalate or unsubstituted succinate? The methyl group on the C2 carbon creates localized steric bulk. This bulk restricts the rotation of the butyl ester groups, locking the molecule into a specific bidentate geometry. When this molecule coordinates to the lateral cleavage faces (110 and 104 planes) of the MgCl2 crystal, it acts as a spatial template. It forces the adjacent titanium active sites into a highly rigid, chiral environment, which dictates that incoming propylene monomers can only insert in one specific orientation, thereby maximizing the isotacticity of the resulting polymer.

Analytical Characterization Standards

To ensure the integrity of dibutyl 2-methylbutanedioate for sensitive catalytic applications, rigorous analytical validation is required. The following parameters are established standards derived from peer-reviewed catalytic research [3][4].

Gas Chromatography (GC-FID) Parameters

Based on methodologies developed for the analysis of biogenic substrate hydrogenations [3], GC analysis provides precise purity validation.

Table 2: Standardized GC-FID Analytical Parameters

| Parameter | Specification |

| Column | CP-Wax-52 (60 m length) |

| Vaporization Temperature | 250 °C |

| Carrier Gas (He) Flow | 1.5 mL/min (Split: 50 mL/min) |

| Injection Volume | 1 µL |

| Temperature Ramp | 50 °C to 200 °C |

| Target Retention Time | ~22.62 minutes |

Nuclear Magnetic Resonance (1H-NMR)

For structural confirmation, 1H-NMR (400 MHz, CD3OD ) yields distinct chemical shifts [4]:

-

δ 4.10 ppm (q, 4H): Corresponds to the −CH2−O− protons of the butyl ester groups.

-

δ 2.89 ppm (m, 1H): Corresponds to the chiral methine proton −CH(CH3)− .

-

δ 1.18 ppm (d, 3H): Corresponds to the branched methyl group off the succinate backbone.

References

- Morini, G., Balbontin, G., Gulevich, Y. (2001). Components and catalysts for the polymerization of olefins (European Patent No. EP1088009B1). European Patent Office.

-

Jung, C. L. (2020). Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates. RWTH Aachen University Publications. Available at:[Link]

-

Royal Society of Chemistry. Supporting Information: Characterization of Dibutyl methylsuccinate. RSC Green Chemistry. Available at:[Link]

Synthesis Pathways and Reaction Mechanisms of Dibutyl 2-Methylbutanedioate: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: Dibutyl 2-methylbutanedioate (CAS: 18447-89-7), also known as dibutyl methylsuccinate.

Executive Summary

Dibutyl 2-methylbutanedioate is a highly versatile aliphatic diester. Depending on its stereochemistry and purity, it serves two distinct industrial roles: as a high-value chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the tyrosine kinase inhibitor repotrectinib 1, and as a next-generation, bio-based plasticizer and specialty solvent designed to replace toxic phthalates 2.

Because of these divergent applications, the synthetic strategies utilized to produce this molecule must be tailored to the desired end-state. This whitepaper details the two primary synthetic paradigms: the asymmetric continuous-flow hydrogenation of dibutyl itaconate (for enantiopure applications) and the dehydration-hydrogenation of bio-renewable citric acid (for racemic, bulk-scale plasticizer applications).

Mechanistic Pathways & Causality in Experimental Design

The Chiral Paradigm: Asymmetric Hydrogenation via Continuous Flow

Traditional batch hydrogenations suffer from mass transfer limitations at the gas-liquid-solid interface and require high pressures. To achieve high enantiomeric excess (ee) safely and efficiently, modern synthesis employs a continuous plug-flow reactor (PFR) 3.

The Catalyst & Support Causality: The reaction utilizes a chiral rhodium complex, specifically Rh-MeDuPHOS, immobilized on an alumina ( γ -Al₂O₃) support. However, simply adsorbing the catalyst leads to severe transition metal leaching. To solve this, phosphotungstic acid (PTA) —a heteropoly acid—is used as an anchoring agent [[4]](). PTA strongly binds to the alumina surface and provides a multivalent anionic framework that electrostatically tethers the cationic Rh-complex. This specific interaction maintains the chiral pocket's geometry while reducing Rh leaching to less than 0.1 ppm, enabling turnover numbers (TON) exceeding 2600 [[5]]().

Reaction Mechanism: The prochiral substrate, dibutyl itaconate, coordinates to the Rh(I) center. Oxidative addition of H₂ is followed by a highly stereoselective migratory insertion of the hydride into the coordinated C=C double bond, dictated by the steric bulk of the MeDuPHOS ligand. Subsequent reductive elimination yields (S)-dibutyl 2-methylbutanedioate. This solvent-free process operates at a remarkably low pressure (5 bar), allowing the product to be collected without decompression 6.

The Bio-Renewable Paradigm: Dehydration-Hydrogenation of Citric Acid

For bulk polymer applications, synthesizing racemic dibutyl methylsuccinate from renewable feedstocks is highly desirable. Citric acid is an ideal precursor, but it contains a problematic tertiary hydroxyl group.

The Lewis Acid/Hydrogenation Causality: A one-pot dehydration-hydrogenation strategy is employed. A Lewis acid, specifically Al₂(SO₄)₃, is added to an aqueous solution of citric acid and a Pd/C catalyst. The dissolved Al³⁺ ions coordinate with the citrate, weakening the C-OH bond and catalyzing dehydration to itaconic/aconitic acid intermediates 7. If left alone, these intermediates would polymerize. Therefore, Pd/C and 20 bar of H₂ are present to immediately hydrogenate the double bonds, trapping the intermediate as methylsuccinic acid (MSA) 8.

Esterification Causality: The resulting MSA is then subjected to a Fischer esterification with n-butanol. Because esterification is an equilibrium reaction, a Dean-Stark apparatus is utilized to continuously remove the water byproduct, driving the reaction to completion via Le Chatelier's principle 8.

Visualizing the Synthetic Logic

Fig 1. Logical relationship of the two primary synthesis pathways for dibutyl 2-methylbutanedioate.

Quantitative Performance Metrics

The following table summarizes the operational parameters and yields of the two distinct synthetic routes, allowing for rapid process selection based on the target application.

| Parameter | Route A: Asymmetric Flow Synthesis | Route B: Bio-based Batch Synthesis |

| Starting Material | Dibutyl itaconate (Prochiral) | Citric Acid (Bio-renewable) |

| Catalyst System | Rh-MeDuPHOS / PTA / γ -Al₂O₃ | Al₂(SO₄)₃ (Lewis Acid) + Pd/C |

| Solvent | None (Solvent-free / Neat) | H₂O (Step 1) / n-Butanol (Step 2) |

| Temperature & Pressure | Room Temperature, 5 bar H₂ | 150 °C, 20 bar H₂ (Step 1) |

| Yield / Conversion | >99% Conversion | ~93% Conversion to Esters |

| Enantiomeric Excess (ee) | 98% (S)-enantiomer | Racemic (0% ee) |

| Turnover Number (TON) | > 2600 | N/A (Heterogeneous bulk) |

| Primary Application | Chiral APIs (e.g., Repotrectinib) | Bio-based PVC Plasticizers |

Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Synthesis of (S)-Dibutyl 2-methylbutanedioate

This protocol describes the solvent-free asymmetric hydrogenation utilizing a plug-flow reactor [[3]]().

-

Catalyst Preparation: Suspend γ -Al₂O₃ in a solution of phosphotungstic acid (PTA) to functionalize the surface. Wash and dry the support, then stir with the cationic Rh-MeDuPHOS complex to electrostatically anchor the metal.

-

Reactor Packing: Pack the heterogenized catalyst tightly into a stainless-steel plug-flow reactor column to prevent channeling.

-

Flow Operation: Using an HPLC pump, introduce neat (solvent-free) dibutyl itaconate into a T-mixer at a flow rate of 3 g/h. Simultaneously, introduce H₂ gas regulated to exactly 5 bar.

-

Collection: Pass the gas-liquid mixture through the packed bed at room temperature. Collect the effluent directly without the need for decompression 6.

-

System Validation Checkpoints:

-

Enantiopurity: Analyze the eluent via chiral HPLC (e.g., Chiralcel OD-H column). A drop below 98% ee indicates potential catalyst degradation or channeling.

-

Leaching: Perform ICP-MS on the product stream. Rh levels must remain <0.1 ppm; higher levels indicate failure of the PTA anchor 5.

-

Fig 2. Experimental workflow for the continuous-flow asymmetric hydrogenation of dibutyl itaconate.

Protocol B: Two-Step Batch Synthesis from Citric Acid

This protocol details the synthesis of racemic dibutyl methylsuccinate for bulk plasticizer applications [[8]]().

-

Dehydration-Hydrogenation: In a Hastelloy batch reactor, combine citric acid (20 mmol), Pd/C (0.5 mol% Pd), Al₂(SO₄)₃ (25 mol%), and deionized H₂O (20 mL). Seal and purge the reactor with N₂ and H₂.

-

Reaction: Pressurize to 20 bar H₂ and heat to 150 °C with vigorous stirring (750 rpm) for 20 hours.

-

Intermediate Validation: Centrifuge to remove the Pd/C catalyst. Analyze the supernatant via ¹H-NMR. Validation Checkpoint: The complete disappearance of alkene protons (~6.0 ppm) confirms successful hydrogenation of the itaconic acid intermediate to methylsuccinic acid.

-

Fischer Esterification: Transfer the crude aqueous mixture to a round-bottom flask equipped with a Dean-Stark apparatus. Add 30 mL of n-butanol. Heat to 135 °C for 20 hours. As water is azeotropically removed, add fresh n-butanol in 10 mL increments.

-

Workup: Evaporate excess n-butanol via rotary evaporation (60 °C, 25 mbar). Wash the residual oil with aqueous Na₂CO₃ to deprotonate and extract any unreacted carboxylic acids into the aqueous phase. Dry the organic phase under a vacuum Schlenk line.

References

-

Reworking Organic Synthesis for the Modern Age: Synthetic Strategies Based on Continuous-Flow Addition and Condensation Reactions with Heterogeneous Catalysts. ACS Publications. 3

-

Chapter 12: The Growing Impact of Continuous Flow Methods on the Twelve Principles of Green Chemistry. RSC Books. 4

-

Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib. ACS Publications. 1

-

Polycationic Rh–JosiPhos Polymers Supported on Phosphotungstic Acid/Al2O3 by Multiple Electrostatic Attractions. ACS Publications. 5

-

The Green Chemistry Articles of Interest. ACS Publications. 6

-

Efficient two-step production of biobased plasticizers: Dehydration-hydrogenation of citric acid followed by Fischer esterification. Lirias (KU Leuven). 8

-

2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7. ChemicalCell. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methylbutanedioic Acid Dibutyl Ester | 18447-89-7 | ChemicalCell [chemicalcell.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

Comprehensive Technical Guide on Dibutyl 2-Methylbutanedioate (CAS 18447-89-7)

Executive Summary

Dibutyl 2-methylbutanedioate (CAS 18447-89-7), commonly referred to as dibutyl methylsuccinate, is a highly specialized diester derivative of 2-methylbutanedioic acid. While it serves general functions as a specialty solvent, plasticizer, and chemical intermediate in polymer formulations[1], its most critical and technologically advanced application is as an internal electron donor in Ziegler-Natta (ZN) catalysts for the stereospecific polymerization of alpha-olefins[2]. This whitepaper dissects the physicochemical properties, validated synthetic methodologies, mechanistic catalytic roles, and material safety protocols associated with this compound.

Chemical Identity and Physicochemical Properties

Understanding the molecular geometry and physicochemical properties of dibutyl 2-methylbutanedioate is essential for predicting its behavior as a bidentate ligand and a solvent. The asymmetric methyl group on the succinate backbone is the primary driver of its stereoregulating capabilities.

| Property | Value / Description |

| Chemical Name | Dibutyl 2-methylbutanedioate (Dibutyl methylsuccinate) |

| CAS Number | 18447-89-7[1] |

| Molecular Formula | C₁₃H₂₄O₄[1] |

| Molecular Weight | 244.33 g/mol [1] |

| Appearance | Colorless to pale yellow liquid / White powder (dependent on purity)[3] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų[4] |

| XLogP3 (Lipophilicity) | 3.1[4] |

| Rotatable Bonds | 9[4] |

| Hydrogen Bond Acceptors | 4[4] |

Mechanistic Applications: Ziegler-Natta Catalysis

The transition from phthalate-based to succinate-based internal electron donors in ZN catalysts was driven by stringent environmental regulations (e.g., REACH). Dibutyl 2-methylbutanedioate emerged as a superior, phthalate-free alternative that significantly enhances the isotacticity (stereoregularity) of polypropylene[2].

Causality of Structural Design

The efficacy of dibutyl 2-methylbutanedioate lies in its specific substitution pattern. The methyl group at the 2-position of the succinate backbone breaks the symmetry of the molecule. When the diester coordinates to the lateral cuts of the MgCl₂ crystallites via its two carbonyl oxygen atoms (bidentate coordination), it stabilizes the active titanium (TiCl₄) species[2].

The steric bulk of the butyl ester chains, combined with the asymmetric methyl group, creates a highly constrained chiral pocket around the titanium active site. This steric hindrance forces the incoming propylene monomer to insert exclusively via a specific face (re- or si-face), thereby preventing syndiotactic or atactic defects and yielding highly isotactic polypropylene[2].

Fig 1: Mechanistic role of dibutyl 2-methylbutanedioate in Ziegler-Natta catalyst systems.

Synthesis and Experimental Protocols

The synthesis of dibutyl 2-methylbutanedioate is typically achieved via the Fischer esterification of 2-methylbutanedioic acid (methylsuccinic acid) with 1-butanol.

Causality Behind Experimental Choices

Esterification is a reversible, equilibrium-driven process. To force the reaction to completion according to Le Chatelier's Principle, 1-butanol is supplied in excess, and the byproduct (water) is continuously removed from the system using a Dean-Stark apparatus. p-Toluenesulfonic acid (p-TsOH) is utilized as the catalyst because of its high solubility in the organic phase and its ease of neutralization during the aqueous workup phase.

Step-by-Step Methodology (Self-Validating Protocol)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, combine 2-methylbutanedioic acid (1.0 eq), 1-butanol (2.5 eq), and p-TsOH (0.05 eq). Add 150 mL of toluene to act as the azeotropic solvent.

-

Azeotropic Distillation: Heat the mixture to reflux (110–120 °C). Monitor the water accumulation in the Dean-Stark trap. Validation: The reaction is deemed complete when the theoretical volume of water has been collected and phase separation in the trap ceases (typically 4–6 hours).

-

Quenching & Neutralization: Cool the crude mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (3 x 50 mL). Self-Validation: Test the pH of the final aqueous wash; it must be ~8 to confirm the complete neutralization of p-TsOH and any unreacted carboxylic acid.

-

Drying: Wash the organic layer with brine (50 mL) to remove residual moisture, then dry over anhydrous MgSO₄. Filter out the drying agent.

-

Purification: Remove the toluene and excess 1-butanol under reduced pressure using a rotary evaporator. Purify the crude ester via fractional vacuum distillation.

-

Analytical Validation: Analyze the purified fraction via GC-FID to ensure >99% purity, a strict requirement for ZN catalytic applications[1]. Confirm structural integrity using ¹H-NMR, ensuring the presence of the characteristic doublet for the backbone methyl group and the triplet for the terminal butyl methyls.

Fig 2: Workflow for the Fischer esterification synthesis of dibutyl 2-methylbutanedioate.

Material Safety Data Sheet (MSDS) & Handling Protocols

Based on standard GHS classifications for this chemical class, dibutyl 2-methylbutanedioate requires specific safety handling procedures to mitigate exposure risks[5],[6].

Hazard Identification

-

Skin Irritation (Category 2): Prolonged exposure causes skin irritation[6].

-

Eye Irritation (Category 2A): Direct contact causes serious eye irritation[6].

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical evaluation if irritation persists.

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash before reuse.

-

Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting unless explicitly directed by medical personnel.

Handling and Storage

-

Handling: Operations should be conducted in a well-ventilated area or chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Preserve in a tightly closed container, protected from light. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases[1].

References

-

Title: 2-Methylbutanedioic Acid Dibutyl Ester CAS NO 18447-89-7 Source: ChemicalCell URL: 1

-

Title: EP1088009B1 - Components and catalysts for the polymerization of olefins Source: Google Patents (European Patent Office) URL: 2

-

Title: 2-Methylbutanedioic acid dibutyl ester — Chemical Substance Information Source: NextSDS URL: 5

-

Title: 甲基丁二酸 | 498-21-5 (Methylsuccinic acid) Source: Molaid (摩熵化学) URL: 6

-

Title: 57983-31-0, dibutan-2-yl 2-methylbutanedioate Formula Source: ECHEMI URL: 7

Sources

- 1. 2-Methylbutanedioic Acid Dibutyl Ester | 18447-89-7 | ChemicalCell [chemicalcell.com]

- 2. EP1088009B1 - Components and catalysts for the polymerization of olefins - Google Patents [patents.google.com]

- 3. 2-Methylbutanedioic acid dibutyl ester, CasNo.18447-89-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. nextsds.com [nextsds.com]

- 6. 甲基丁二酸 - CAS号 498-21-5 - 摩熵化学 [molaid.com]

- 7. echemi.com [echemi.com]

Solution Thermodynamics of Dibutyl 2-Methylbutanedioate: A Technical Guide for Advanced Formulation

Abstract: Dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate) is a branched, mildly polar diester increasingly evaluated as a bio-based solvent, plasticizer, and solubilizing agent in pharmaceutical formulations. Understanding its thermodynamic behavior in solution—specifically its phase equilibria, solvation enthalpies, and activity coefficients—is critical for predicting drug partitioning, solvent recovery, and formulation stability. This whitepaper provides an in-depth analysis of the thermodynamic properties of dibutyl 2-methylbutanedioate in solution, detailing the structural causality behind its behavior and providing self-validating experimental protocols for empirical measurement.

Structural Causality: The Thermodynamic Impact of the Methyl Branch

To understand the solution thermodynamics of dibutyl 2-methylbutanedioate, we must first establish a baseline using its unbranched analog, dibutyl succinate (DBS). Extensive thermodynamic modeling of DBS using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has demonstrated that diesters exhibit complex phase behaviors in aqueous and alcoholic solutions due to "induced association"—where the ester carbonyls act as hydrogen-bond acceptors (Altuntepe et al., 2017).

The addition of a methyl group at the C2 position of the butanedioate backbone fundamentally alters the free energy of solvation ( ΔGsolv ) through three distinct mechanisms:

-

Cavity Formation Energy Penalty: According to Scaled Particle Theory (SPT), the energy required to form a cavity in a solvent network is proportional to the solute's molar volume. The C2 methyl group increases the partial molar volume of the diester, thereby increasing the endothermic penalty of cavity formation in highly cohesive solvents like water.

-

Conformational Entropy Restriction: The unbranched succinate backbone possesses high rotational freedom. The steric bulk of the C2 methyl group restricts rotation around the C2-C3 bond due to steric clashes with the adjacent ester carbonyl oxygen. This pre-organization reduces the solute's conformational entropy, making the entropy of solvation ( ΔSsolv ) less negative.

-

Steric Shielding of Hydrogen Bond Acceptors: The methyl branch partially shields one of the carbonyl oxygens. In PC-SAFT terms, this reduces the cross-association volume parameter ( κAiBj ) between the ester and proton-donating solvents, leading to higher activity coefficients ( γ∞ ) and a wider Liquid-Liquid Equilibrium (LLE) miscibility gap compared to DBS.

Phase Equilibria & PC-SAFT Modeling Logic

Predicting the solubility and phase separation of dibutyl 2-methylbutanedioate requires robust Equations of State (EoS). PC-SAFT is the gold standard for this class of molecules because it explicitly accounts for molecular size (chain length), dispersive interactions, and hydrogen-bonding (association).

When modeling the Vapor-Liquid Equilibrium (VLE) or LLE of dibutyl 2-methylbutanedioate in solution, the iso-fugacity criterion must be satisfied across all phases.

Caption: Thermodynamic logic for Vapor-Liquid Equilibrium (VLE) based on the iso-fugacity criterion.

For aqueous mixtures, applying a 2B association scheme (where water has two proton donors and two acceptors) combined with the Wolbach-Sandler mixing rule yields the most accurate LLE predictions for diesters (Altuntepe et al., 2017). The methyl branch necessitates a slight adjustment to the binary interaction parameter ( kij ) to account for the reduced cross-association.

Quantitative Data & Thermodynamic Projections

Because primary literature on the exact thermodynamic values of dibutyl 2-methylbutanedioate is sparse, Application Scientists must extrapolate from the well-characterized dibutyl succinate baseline. The table below summarizes the projected thermodynamic shifts induced by the methyl branch at 298.15 K.

Table 1: Comparative Thermodynamic Properties in Aqueous Solution (298.15 K)

| Thermodynamic Property | Dibutyl Succinate (DBS) [Baseline] | Dibutyl 2-methylbutanedioate [Projected] | Mechanistic Causality |

| Aqueous Solubility ( x1 ) | ∼1.2×10−4 | <8.0×10−5 | Increased hydrophobicity and cavity formation energy penalty. |

| Activity Coefficient ( γ∞ ) | >1500 | >2000 | Steric shielding of the carbonyl oxygen reduces solvent cross-association. |

| Enthalpy of Solvation ( ΔHsolv ) | Exothermic | Less Exothermic | Reduced hydrogen-bond stabilization from water molecules. |

| Gas Solubility (e.g., CO2 ) | High ( H≈3.5 MPa) | Slightly Higher | Increased free volume ( VE ) accommodates non-polar gases more readily (Deng et al., 2015). |

Self-Validating Experimental Protocols

To empirically determine the solution thermodynamics of dibutyl 2-methylbutanedioate, researchers must employ rigorous, self-validating methodologies. Below are two field-proven protocols for extracting VLE data and solvation enthalpies.

Protocol A: Isobaric VLE Measurement via Dynamic Ebulliometry

This protocol determines the activity coefficients ( γi ) of dibutyl 2-methylbutanedioate in volatile solvents (e.g., ethanol, THF) by measuring the boiling point of the mixture at a constant pressure.

Step-by-Step Methodology:

-

Apparatus Calibration: Calibrate the dynamic recirculating still (e.g., a modified Swietoslawski ebulliometer) using a highly characterized binary standard (e.g., ethanol/water) to verify the accuracy of the RTD temperature probes and pressure transducers.

-

Degassing: Subject the dibutyl 2-methylbutanedioate and the chosen solvent to three freeze-pump-thaw cycles under vacuum. Causality: Dissolved atmospheric gases artificially inflate vapor pressure readings, leading to erroneous activity coefficients.

-

Equilibration: Introduce the mixture into the ebulliometer. Circulate the liquid and condensed vapor phases at a constant pressure (e.g., 10 kPa) until the boiling temperature remains stable within ±0.01 K for a minimum of 30 minutes.

-

Sampling & Analysis: Simultaneously draw micro-samples from the liquid and condensed vapor phases using gas-tight syringes (e.g., Shimadzu AOC series). Analyze via GC-FID to determine the equilibrium mole fractions ( xi and yi ).

-

Self-Validation (Thermodynamic Consistency Check): Apply the point-to-point Van Ness test or the Redlich-Kister area test to the acquired x−y−T−P data. If the data fails the consistency test (residuals >1% ), the run is discarded, indicating either incomplete equilibration or sensor drift.

Protocol B: Enthalpy of Solution via Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat of dissolution ( ΔHsol ), allowing for the calculation of the Gibbs free energy ( ΔG ) and entropy ( ΔS ) of solvation.

Step-by-Step Methodology:

-

Electrical Calibration: Apply a known electrical heat pulse to the reference cell to calibrate the power feedback loop of the calorimeter.

-

Baseline Subtraction (Control): Titrate the pure solvent into the pure solvent in the sample cell. Causality: This measures the heat of dilution and mechanical friction of the injection syringe. This baseline must be subtracted from all subsequent runs to isolate the true chemical heat.

-

Titration: Inject sequential 5 µL aliquots of pure dibutyl 2-methylbutanedioate into the solvent cell maintained at a strict isothermal condition (e.g., 298.15 K).

-

Integration: Integrate the area under each thermal power peak to determine the incremental heat ( Δq ) per injection.

-

Isotherm Fitting: Fit the cumulative heat data to a thermodynamic model to extract ΔHsol .

Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for dissolution enthalpy.

Conclusion

The thermodynamic properties of dibutyl 2-methylbutanedioate in solution are dictated by the delicate balance between the polar hydrogen-bond accepting capacity of its ester groups and the steric/hydrophobic penalty imposed by its branched aliphatic backbone. By utilizing predictive models like PC-SAFT alongside rigorous, self-validating empirical techniques like dynamic ebulliometry and ITC, formulation scientists can accurately map its phase behavior. This enables the precise engineering of solvent systems for drug delivery, extraction processes, and advanced polymer plasticization.

References

-

Altuntepe, E., Reinhardt, A., Brinkmann, J., Briesemann, T., Sadowski, G., & Held, C. (2017). "Phase Behavior of Binary Mixtures Containing Succinic Acid or Its Esters." Journal of Chemical & Engineering Data, 62(7), 1983-1993. URL:[Link]

-

Deng, D., et al. (2015). "Solubilities of Carbon Dioxide in Five Biobased Solvents." Journal of Chemical & Engineering Data, 60(1), 104-111. URL:[Link]

-

Li, Z., et al. (2021). "Solubility and Thermodynamic Properties of Sulfuryl Fluoride in Some Biobased Citrate Derivatives." Journal of Chemical & Engineering Data, 67(1). URL:[Link]

dibutyl 2-methylbutanedioate boiling point and solubility profile

An In-Depth Technical Guide to Dibutyl 2-Methylbutanedioate: Thermodynamic Profiling and Solvation Mechanics

Executive Summary

Dibutyl 2-methylbutanedioate (CAS 18447-89-7), commonly referred to as dibutyl methylsuccinate, is a specialized diester derivative of 2-methylbutanedioic acid. In the fields of pharmaceutical development, green chemistry, and polymer science, it is increasingly recognized as a high-performance, non-volatile organic compound (non-VOC) solvent and chemical intermediate. This whitepaper provides a rigorous analysis of its boiling point thermodynamics, solubility profile, and the causal mechanics behind its utility in selective extractions and catalytic workflows.

Thermodynamic & Solvation Mechanics

Boiling Point Causality and Structural Dynamics

The boiling point of an ester is governed by its molecular weight, dipole-dipole interactions from the carbonyl groups, and London dispersion forces along its aliphatic chains. Unsubstituted [1] exhibits a boiling point of approximately 274.5 °C at standard atmospheric pressure (760 mmHg).

The addition of a methyl group at the C2 position in dibutyl 2-methylbutanedioate (C₁₃H₂₄O₄) introduces a competing thermodynamic effect. While the branching slightly disrupts the symmetrical packing of the molecule—lowering the enthalpy of vaporization compared to a straight-chain homologue—the overall increase in molecular weight (244.33 g/mol ) and surface area enhances van der Waals interactions. Consequently, the boiling point is elevated to an estimated 285–290 °C . Because its flash point exceeds 70 °C, it circumvents the regulatory hazards associated with light VOCs, making it an ideal biosourced solvent for high-temperature industrial processes [2].

Solubility Profile and Partitioning (LogP)

Dibutyl 2-methylbutanedioate is characterized by a distinct hydrophilic-lipophilic imbalance. The two ester linkages act as localized hydrogen-bond acceptors, providing miscibility with polar organic solvents (e.g., lower alcohols, ketones, and 1,4-dioxane). However, the bulky, hydrophobic dibutyl chains and the methyl branch dominate the molecule's solvation energy, rendering it practically insoluble in water (< 0.1 g/L).

Its partition coefficient (LogP) is approximately 3.1 to 3.7 . This specific lipophilicity allows it to selectively partition target hydrophobic compounds (such as unsaponifiables like pongamol) from complex lipid mixtures without co-extracting hydrophilic impurities or hydrolyzing triglycerides [2].

Quantitative Data Summary

| Physicochemical Parameter | Value | Analytical Method / Derivation |

| CAS Number | 18447-89-7 | Chemical Identity Standard |

| Molecular Formula | C₁₃H₂₄O₄ | Elemental Analysis |

| Molecular Weight | 244.33 g/mol | Computed |

| Boiling Point (760 mmHg) | ~285–290 °C | Ebulliometry / Extrapolated |

| Flash Point | > 70 °C | Closed Cup Determination [2] |

| LogP (Octanol/Water) | 3.1 – 3.7 | Shake-Flask Method / Computed |

| Aqueous Solubility | < 0.1 g/L | Thermodynamic Profiling |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and mass-balance checks to prevent artifactual data.

Protocol 1: Ebulliometric Determination of Boiling Point

Causality: Standard distillation can cause localized superheating and thermal degradation of high-boiling esters. An ebulliometer ensures a precise, dynamic equilibrium between the liquid and vapor phases, yielding accurate thermodynamic data.

-

Apparatus Setup: Assemble a Swietoslawski-type ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

-

Calibration: Run highly pure dibutyl succinate (reference standard) to validate the PRT response at 274.5 °C.

-

Sample Introduction: Introduce 50 mL of anhydrous dibutyl 2-methylbutanedioate into the boiling flask.

-

Equilibration: Apply controlled heating until a steady reflux is established. The drop rate from the thermowell should be stabilized at 30–40 drops per minute.

-

Data Acquisition: Record the temperature once it remains constant (±0.05 °C) for 15 minutes. Correct the observed boiling point for exact barometric pressure using the Sydney Young equation.

Protocol 2: Shake-Flask Partitioning & GC-FID Quantification

Causality: Because aliphatic esters lack strong UV chromophores, HPLC-UV is prone to baseline noise and poor sensitivity. Gas Chromatography with Flame Ionization Detection (GC-FID) provides superior quantitative resolution for dibutyl 2-methylbutanedioate [3].

-

Phase Preparation: Mutually saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) by stirring them together for 24 hours, then separate.

-

Solute Addition: Dissolve exactly 10.0 mg of dibutyl 2-methylbutanedioate in 10 mL of the saturated n-octanol phase.

-

Equilibration: Combine the spiked octanol with 10 mL of the saturated aqueous buffer in a sealed borosilicate flask. Agitate on a mechanical shaker at 25.0 ± 0.1 °C for 24 hours.

-

Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.

-

GC-FID Analysis: Extract aliquots from both phases. Inject 1 µL into a GC-FID (e.g., 60 m CP-Wax-52 column, vaporization at 250 °C). Use ethyl heptanoate as an internal standard to validate the mass balance.

-

Calculation: Calculate LogP as log10([Coctanol]/[Caqueous]) .

Workflow for determining the partition coefficient (LogP) of dibutyl 2-methylbutanedioate.

Mechanistic Applications in Extraction and Catalysis

Dibutyl 2-methylbutanedioate is highly valued in the cosmetic and pharmaceutical industries for the selective extraction of bioactive compounds. For example, in the enrichment of pongamol from Karanja oil, traditional methods relied on volatile, toxic solvents. By utilizing dibutyl 2-methylbutanedioate, researchers exploit its high boiling point and specific LogP to pull the unsaponifiable fraction away from the bulk triglycerides without triggering saponification or requiring energy-intensive solvent evaporation [2].

Furthermore, in homogeneous catalysis, diesters like dibutyl methylsuccinate act as stable, high-boiling substrates and internal electron donors. Their steric bulk (provided by the methyl group and butyl chains) influences the stereospecificity of ruthenium and Ziegler-Natta catalysts during olefin polymerization and biogenic substrate hydrogenation [3].

Dibutyl 2-methylbutanedioate acting as a green, non-VOC solvent in selective extraction.

References

-

National Center for Biotechnology Information (NIH). "Dibutyl succinate | C12H22O4 | CID 8830." PubChem Compound Summary. Retrieved from:[Link]

- United States Patent and Trademark Office. "Process for pongamol enrichment of karanja oil." US Patent 10245220B2.

-

RWTH Aachen University Publications. "Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates." Institute for Technical and Macromolecular Chemistry (ITMC). Retrieved from:[Link]

Strategic Whitepaper: Preliminary In Vitro Toxicological Profiling of Dibutyl 2-Methylbutanedioate

Executive Summary & Mechanistic Rationale

Dibutyl 2-methylbutanedioate (DBMB), a branched dialkyl ester, is increasingly evaluated for applications in plasticization, solvent formulations, and fragrance compounding. Because of its lipophilicity, DBMB readily partitions across phospholipid bilayers. As a Senior Application Scientist, the primary toxicological concern is not merely acute membrane lysis, but the intracellular fate of the molecule.

Upon cellular entry, DBMB is subject to hydrolysis by ubiquitous intracellular carboxylesterases (e.g., CES1/CES2), yielding 1-butanol and 2-methylbutanedioic acid (methylsuccinic acid). The localized accumulation of 1-butanol can induce membrane fluidization, while the dicarboxylic acid metabolite threatens to uncouple the mitochondrial proton gradient, leading to ATP depletion and subsequent oxidative stress. To rigorously evaluate this, we deploy a tiered, self-validating in vitro testing strategy that progresses from basal metabolic cytotoxicity to genomic stability.

Figure 1: Tiered in vitro toxicological assessment workflow for DBMB.

Tier 1: Basal Cytotoxicity & Metabolic Viability

Causality & Assay Selection

To capture both early-stage mitochondrial dysfunction and late-stage cell death, we utilize an orthogonal approach. We prioritize the to quantify ATP, which serves as a highly sensitive, real-time proxy for metabolic competence[1]. Because DBMB hydrolysis directly threatens mitochondrial ATP synthesis, this assay detects toxicity long before membrane rupture occurs. To orthogonalize this data, we run the classic , which relies on the conversion of the tetrazolium dye into formazan by succinic dehydrogenase[2].

Protocol 1: Orthogonal ATP and MTT Viability Assays

Self-Validating System: Every plate incorporates a 0.1% DMSO vehicle control (baseline), a 1% Triton X-100 positive control (100% cell death), and cell-free media blanks. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (hepatic metabolism model) and HEK293 (renal clearance model) cells at 1 × 10⁴ cells/well in 96-well opaque (for ATP) and transparent (for MTT) plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Prepare a 7-point serial dilution of DBMB in culture media (ranging from 1 μM to 1000 μM), ensuring the final DMSO concentration never exceeds 0.1% to prevent solvent-induced background toxicity. Treat cells for 24 and 48 hours.

-

ATP Quantitation (CellTiter-Glo):

-

Equilibrate the CellTiter-Glo reagent and the assay plate to room temperature for 30 minutes to ensure uniform luciferase kinetics[1].

-

Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 μL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

-

-

MTT Assay:

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to the 100 μL of media in each well[2].

-

Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible.

-

Carefully aspirate the media and solubilize the crystals using 100 μL of DMSO. Read absorbance at 570 nm.

-

-

Data Processing: Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Tier 2: Genomic Stability & Chromosomal Aberration

Causality & Assay Selection

If DBMB exhibits an IC₅₀ > 100 μM, we must ensure it does not induce silent genomic instability. Aliphatic esters can sometimes generate reactive oxygen species (ROS) during metabolism, leading to DNA strand breaks. We employ the to detect acentric chromosome fragments or whole chromosomes that fail to migrate to the poles during anaphase[3].

Self-Validating System: This protocol utilizes Cytochalasin B to block cytokinesis. By restricting our scoring exclusively to binucleated cells, we inherently validate that the evaluated cells successfully underwent mitosis during the chemical exposure window[4]. We also calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not confound the genotoxicity readout.

Protocol 2: In Vitro Micronucleus Test (OECD TG 487)

Step-by-Step Methodology:

-

Culture & Exposure: Culture TK6 human lymphoblastoid cells in RPMI-1640. Expose cells to three sub-cytotoxic concentrations of DBMB (e.g., IC₁₀, IC₂₀, IC₃₀ derived from Tier 1) for 4 hours in the presence and absence of S9 metabolic activation mix.

-

Cytokinesis Block: Wash the cells to remove DBMB, then resuspend in fresh media containing 6 μg/mL Cytochalasin B. Incubate for an additional 24 hours (allowing cells to undergo 1.5 to 2 cell cycles)[4].

-

Harvest & Fixation: Centrifuge the cells, subject them to a mild hypotonic shock (0.075 M KCl) for 3 minutes to swell the cytoplasm, and fix with methanol:acetic acid (3:1 v/v).

-

Staining & Scoring: Drop the fixed cell suspension onto cold glass slides. Stain with DAPI or Acridine Orange.

-

Analysis: Using automated slide scanning (e.g., Metafer system) or manual fluorescence microscopy, score at least 2,000 binucleated cells per concentration for the presence of micronuclei[4].

Mechanistic Toxicology: The Apoptotic Pathway

When DBMB toxicity is observed, it is critical to map the mechanism of action. The diagram below illustrates the causal pathway from DBMB hydrolysis to mitochondrial depolarization, culminating in Caspase-mediated apoptosis.

Figure 2: Mechanistic signaling pathway of DBMB-induced cellular toxicity and apoptosis.

Quantitative Data Interpretation

To standardize the go/no-go decision-making process for DBMB development, all quantitative data is evaluated against the following strict threshold criteria:

Table 1: Quantitative Thresholds for DBMB In Vitro Toxicity Profiling

| Assay Methodology | Target Metric | Favorable Profile | Equivocal (Monitor) | High Toxicity (Flag) |

| CellTiter-Glo (ATP) | IC₅₀ (μM) | > 250 μM | 50 - 250 μM | < 50 μM |

| MTT Assay | Cell Viability (%) at 100 μM | > 80% | 50 - 80% | < 50% |

| Micronucleus (OECD 487) | % Binucleated Cells with MN | < 2% (Background) | 2 - 5% | > 5% (Statistically sig.) |

| Caspase-3/7 Activity | Fold Change vs. Vehicle | < 1.5x | 1.5x - 3.0x | > 3.0x |

Note: A compound exhibiting "High Toxicity" in Tier 1 must undergo structural optimization before proceeding to in vivo models, whereas an "Equivocal" result triggers mandatory Tier 3 mechanistic profiling.

References

-

Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Bulletins. Available at:[Link]

-

Mosmann, T. (1983). Rapid Colorimetric Assay for Cellular Growth and Survival: Application to Proliferation and Cytotoxicity Assays. Journal of Immunological Methods, 65, 55-63. Available at:[Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD TG 487). Safety Assessment & Toxicology Services. Available at:[Link]

-

Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix Genotoxicity Protocols. Available at:[Link]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Mosmann, T. (1983) Rapid Colorimetric Assay for Cellular Growth and Survival Application to Proliferation and Cytotoxicity Assays. Journal of Immunological Methods, 65, 55-63. - References - Scientific Research Publishing [scirp.org]

- 3. criver.com [criver.com]

- 4. xenometrix.ch [xenometrix.ch]

Application Notes and Protocols for the Use of Dibutyl 2-Methylbutanedioate as a Polymer Plasticizer

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dibutyl 2-methylbutanedioate as a novel, potentially safer plasticizer for polymers. This document outlines the theoretical background, synthesis, and detailed protocols for its incorporation into a polymer matrix, followed by a thorough evaluation of the resulting material's physical and thermal properties. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step.

Introduction: The Need for Novel Plasticizers

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), have dominated the market due to their excellent performance and low cost.[1][2] However, growing concerns over their potential adverse health effects, including endocrine disruption, have led to regulatory restrictions and a surge in research for safer alternatives.[3][4]

Dibutyl 2-methylbutanedioate, an aliphatic dibasic ester, presents a promising alternative. Its structure, lacking the aromatic phthalate ring, suggests a potentially more favorable toxicological profile. Aliphatic dibasic esters are known for imparting good low-temperature flexibility to polymers.[5] This document serves as a practical guide to harnessing the potential of dibutyl 2-methylbutanedioate as a next-generation plasticizer.

Chemical Structure:

-

Name: Dibutyl 2-methylbutanedioate

-

Synonyms: Dibutyl methylsuccinate

-

CAS Number: 18447-89-7[6]

-

Molecular Formula: C₁₃H₂₄O₄[7]

-

Molecular Weight: 244.33 g/mol [7]

Synthesis of Dibutyl 2-Methylbutanedioate

The synthesis of dibutyl 2-methylbutanedioate is typically achieved through the Fischer esterification of 2-methylbutanedioic acid (methylsuccinic acid) with n-butanol in the presence of an acid catalyst.[8]

Reaction Scheme:

Protocol for Laboratory-Scale Synthesis:

-

Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylbutanedioic acid (1 equivalent), n-butanol (2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Purification:

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove excess n-butanol.

-

Purify the crude product by vacuum distillation to obtain pure dibutyl 2-methylbutanedioate.

-

-

Characterization: Confirm the identity and purity of the synthesized ester using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Incorporation into a Polymer Matrix: A Case Study with Poly(vinyl chloride) (PVC)

This section details the protocol for incorporating dibutyl 2-methylbutanedioate into a rigid polymer, using PVC as a representative example.

Materials and Equipment

-

PVC resin (K-value 65-70)

-

Dibutyl 2-methylbutanedioate (synthesized or commercially sourced)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Two-roll mill with heating capabilities

-

Hydraulic press with heating and cooling platens

-

Molds for sample preparation

Workflow for PVC Compounding and Sample Preparation

The following diagram illustrates the workflow for preparing plasticized PVC samples.

Caption: Workflow for the preparation of plasticized PVC samples.

Detailed Protocol for PVC Compounding

-

Formulation: Prepare formulations with varying concentrations of dibutyl 2-methylbutanedioate (e.g., 20, 30, 40 parts per hundred parts of resin - phr). A control sample without a plasticizer and one with a standard plasticizer like DBP should also be prepared for comparison.

-

Pre-mixing: In a high-speed mixer or a beaker, thoroughly mix the PVC resin, thermal stabilizer, and the calculated amount of dibutyl 2-methylbutanedioate until a homogenous powder blend is obtained.

-

Melt Blending:

-

Preheat the two-roll mill to the desired temperature (typically 160-170°C for PVC).

-

Carefully add the pre-mixed powder to the nip of the rolls.

-

Continuously cut and fold the material on the mill to ensure uniform mixing and plasticization. This process should take approximately 5-10 minutes.

-

Once a homogenous, molten sheet is formed, sheet it off the mill.

-

-

Compression Molding:

-

Cut the milled sheet into pieces that fit the desired mold.

-

Place the pieces in the mold and preheat in the hydraulic press at the molding temperature (e.g., 170-180°C) for a few minutes.

-

Apply pressure (e.g., 10-15 MPa) for a set time (e.g., 5 minutes) to form a consolidated sheet.

-

Cool the mold under pressure to solidify the plastic sheet.

-

-

Specimen Preparation:

-

Cut the molded sheets into standard specimen shapes (e.g., dumbbell-shaped specimens for tensile testing) using a die cutter.

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

-

Characterization of Plasticized Polymer

A thorough characterization is crucial to evaluate the effectiveness of dibutyl 2-methylbutanedioate as a plasticizer.

Thermal Properties

4.1.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more significant plasticizing effect.

Protocol:

-

Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum DSC pan.

-

Heat the sample to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).

-

Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

4.1.2. Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of the plasticized polymer by monitoring its weight loss as a function of temperature.

Protocol:

-

Place a small sample (10-15 mg) of the plasticized polymer in a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

-

Record the weight loss as a function of temperature. The onset of decomposition is a key parameter for thermal stability.

Mechanical Properties

4.2.1. Tensile Testing

Tensile testing provides information about the strength and flexibility of the material.

Protocol:

-

Use a universal testing machine equipped with grips suitable for polymer films.

-

Mount the dumbbell-shaped specimens in the grips.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the stress-strain curve and determine the tensile strength, elongation at break, and Young's modulus.

Migration and Leaching Studies

These studies are critical for applications where the plasticized polymer will be in contact with food, pharmaceuticals, or biological tissues.

Protocol for Migration into a Food Simulant (e.g., Ethanol):

-

Cut a known surface area of the plasticized polymer film.

-

Immerse the film in a known volume of the food simulant (e.g., 50% ethanol) in a sealed container.

-

Incubate at a specified temperature (e.g., 40°C) for a set period.

-

At various time intervals, take an aliquot of the simulant.

-

Analyze the concentration of dibutyl 2-methylbutanedioate in the aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Performance and Data Interpretation

The following table presents hypothetical data to illustrate the expected effects of incorporating dibutyl 2-methylbutanedioate into PVC.

| Property | Unplasticized PVC | PVC + 30 phr DBP | PVC + 30 phr Dibutyl 2-methylbutanedioate |

| Glass Transition Temp. (Tg) (°C) | 85 | 25 | 30 |

| Tensile Strength (MPa) | 50 | 20 | 25 |

| Elongation at Break (%) | 5 | 300 | 280 |

| Hardness (Shore A) | 98 | 80 | 85 |

| Migration into 50% Ethanol (µg/cm² after 24h) | N/A | 15 | 8 |

Interpretation:

-

Tg: A significant reduction in Tg is expected with the addition of dibutyl 2-methylbutanedioate, confirming its plasticizing effect.

-

Mechanical Properties: An increase in elongation at break and a decrease in tensile strength and hardness are indicative of increased flexibility.

-

Migration: Lower migration of dibutyl 2-methylbutanedioate compared to DBP would suggest stronger interaction with the polymer matrix and a better safety profile.

Safety and Handling

While dibutyl 2-methylbutanedioate is anticipated to have a more favorable safety profile than phthalates, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially during synthesis and melt processing.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

A thorough review of the Safety Data Sheet (SDS) is recommended before use.[9][10][11][12][13]

Conclusion

Dibutyl 2-methylbutanedioate holds promise as a viable alternative to traditional phthalate plasticizers. The protocols outlined in these application notes provide a robust framework for its synthesis, incorporation into polymers, and comprehensive performance evaluation. By following these guidelines, researchers can effectively assess its suitability for various applications, contributing to the development of safer and more sustainable polymeric materials.

References

- A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC. (n.d.).

- PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future. (n.d.).

- A Better Alternative to Phthalates? | NIST. (2020, September 25).

- 3 Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341 2010. (2010, November 15).

- Phthalate Alternatives Comparison in PVC | Hallstar Industrial. (n.d.).

- 57983-31-0, dibutan-2-yl 2-methylbutanedioate Formula - ECHEMI. (n.d.).

- 2-Butenedioic acid, 2-methyl-, dibutyl ester, (Z)- 22644-92-4 wiki - Guidechem. (n.d.).

- 2-Methylbutanedioic acid dibutyl ester — Chemical Substance Information - NextSDS. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Buy Dibutyl 2-benzylbutanedioate (EVT-14872486) | 5859-31-4 - EvitaChem. (n.d.).

- D9779 - • SAFETY DATA SHEET. (2025, December 17).

- DIBUTYL ESTER. (n.d.).

- • PLASTICIZERS Properties of Plasticizers Important Plasticizers. (n.d.).

- 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate - Substance Details - SRS | US EPA. (2026, February 11).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).

- Dibutyl Maleate - Material Safety Data Sheet (MSDS). (n.d.).

- Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. (2022, September 9).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).

- 2-Butenedioic acid (E)-, dibutyl ester - the NIST WebBook. (n.d.).

- Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. (2025, March 26).

- Microplastic acts as a vector for contaminants: the release behavior of dibutyl phthalate from polyvinyl chloride pipe fragments in water phase - PubMed. (2020, July 24).

- Biodegradation of endocrine disruptor dibutyl phthalate (DBP) by a newly isolated Methylobacillus sp. V29b and the DBP degradation pathway - PMC. (2016, September 21).

- Plasticizers: Types, Uses, Classification, Selection & Regulation - SpecialChem. (2025, December 15).

- CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents. (n.d.).

- Dibutyl maleate (DBM) - PENPET Petrochemical Trading. (n.d.).

- Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate - PMC. (n.d.).

- Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment - PubMed. (2010, December 15).

- CN101747193A - Method for preparing butylene dibutyl maleate - Google Patents. (n.d.).

- Dibutyl fumarate synthesis - ChemicalBook. (n.d.).

Sources

- 1. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. A Better Alternative to Phthalates? | NIST [nist.gov]

- 4. Microplastic acts as a vector for contaminants: the release behavior of dibutyl phthalate from polyvinyl chloride pipe fragments in water phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3 Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]

- 6. nextsds.com [nextsds.com]

- 7. echemi.com [echemi.com]

- 8. evitachem.com [evitachem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbull.com [chemicalbull.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: Dibutyl 2-Methylbutanedioate in the Synthesis of Tunable Biodegradable Poly(Butylene Succinate) Copolymers

Executive Summary

The transition from persistent petrochemical plastics to sustainable, biodegradable alternatives is a critical objective in modern polymer science and drug delivery design. Poly(butylene succinate) (PBS) is a leading aliphatic polyester due to its favorable thermal stability and mechanical strength; however, its high degree of crystallinity severely limits its biodegradation rate and flexibility[1].

This application note details the utilization of dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate, DBMS) as a highly effective comonomer to synthesize poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). By introducing a pendant methyl group into the polymer backbone, researchers can precisely tune the polymer's crystallinity, melting temperature, and degradation kinetics, making it an ideal candidate for agricultural films, packaging, and sustained-release pharmaceutical matrices[2].

Mechanistic Insights: The Role of the Methyl Branch

Disruption of the Crystal Lattice

Standard PBS chains pack tightly into highly ordered crystalline domains. When DBMS is introduced during polycondensation, the pendant 2-methyl group acts as a steric defect within the macromolecular chain. This branching prevents tight chain packing, thereby expanding the free volume and significantly increasing the proportion of the amorphous region[2].

Causality in Biodegradation

The degradation of aliphatic polyesters occurs primarily via the hydrolysis of ester bonds, which is often catalyzed by enzymes (e.g., lipases) in environmental or biological settings. Enzymes and water molecules cannot easily penetrate dense crystalline domains. By increasing the amorphous fraction via DBMS incorporation, the polymer matrix becomes highly permeable. This lowers the activation energy required for water and enzymatic active sites to access the susceptible ester linkages, resulting in a highly accelerated and tunable biodegradation profile[3].

Transesterification vs. Direct Esterification

While 2-methylsuccinic acid can be used directly, utilizing its dibutyl ester (DBMS) offers distinct chemical advantages. Direct esterification produces water, which can hydrolyze sensitive polycondensation catalysts like Titanium(IV) butoxide ( Ti(OBu)4 ). In contrast, the transesterification of DBMS with 1,4-butanediol (BDO) releases 1-butanol. 1-Butanol is easily removed via distillation, driving the reaction equilibrium forward without deactivating the catalyst, ensuring higher molecular weight yields[1].

Experimental Design & Workflow

The synthesis of P(BS-BMS) utilizes a classic two-stage melt polycondensation process. The workflow is designed to first build oligomeric prepolymers while retaining volatile monomers, followed by a high-vacuum stage to build macromolecular weight.

Figure 1: Two-stage melt transesterification and polycondensation workflow for P(BS-BMS) synthesis.

Self-Validating Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of P(BS-BMS) with a 20 mol% DBMS content relative to the total diacid/diester feed.

Materials & Reagents

-

Dibutyl 2-methylbutanedioate (DBMS): 0.20 molar equivalents.

-

Dimethyl succinate (DMS): 0.80 molar equivalents.

-

1,4-Butanediol (BDO): 1.15 molar equivalents (The 15% excess ensures hydroxyl-terminated prepolymers, essential for Stage 2).

-

Titanium(IV) butoxide ( Ti(OBu)4 ): 0.1 wt% relative to total theoretical polymer yield.

Step-by-Step Methodology

Stage 1: Transesterification (Oligomerization)

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a fractional distillation column connected to a condenser and receiving flask.

-

Charging: Add the DBMS, DMS, and BDO into the reactor. Purge the system with high-purity N2 for 15 minutes to remove oxygen, preventing oxidative degradation of the diol.

-

Heating & Catalysis: Heat the mixture to 160°C under continuous stirring (150 rpm). Inject the Ti(OBu)4 catalyst via syringe.

-

Distillation: Gradually increase the temperature to 190°C over 2 hours.

-

Self-Validation Checkpoint: Monitor the volume of the distillate (methanol and 1-butanol). Do not proceed to Stage 2 until at least 90% of the theoretical distillate volume is collected. Prematurely applying vacuum will vaporize unreacted monomers, destroying the stoichiometric balance and preventing high molecular weight formation.

-

Stage 2: Polycondensation (Chain Extension) 5. Vacuum Application: Replace the fractional distillation setup with a direct short-path distillation head connected to a cold trap. Gradually apply a vacuum, reducing the pressure to <100 Pa over 30 minutes to prevent bumping. 6. High-Temperature Condensation: Raise the reactor temperature to 220–230°C. Under these conditions, the oligomers undergo transesterification with each other, extruding the excess BDO, which is collected in the cold trap. 7. Torque Monitoring: Maintain the reaction for 3 to 5 hours.

- Self-Validation Checkpoint: Monitor the mechanical stirrer's torque. As the molecular weight ( Mw ) increases, the melt viscosity rises. Terminate the reaction when the torque reaches a stable plateau. Continuing past this point risks thermal degradation and chain scission[1].

- Termination: Break the vacuum with N2 , cool the polymer melt to room temperature, and dissolve in chloroform. Precipitate the polymer in excess cold methanol to remove unreacted monomers and catalyst residues. Dry under vacuum at 40°C for 48 hours.

Data Presentation: Copolymer Property Tuning

The incorporation of DBMS allows for precise control over the physical and degradative properties of the resulting polyester. The table below summarizes the quantitative shifts in thermal and biodegradation metrics as the molar ratio of DBMS increases[2],[3].

| Copolymer Composition | Melting Temp ( Tm , °C) | Crystallinity ( Xc , %) | Enzymatic Weight Loss (30 days, %) | Applications |

| PBS (0% DBMS) | 114.5 | 61.2 | ~15.0 | Rigid packaging, durable goods |

| P(BS-BMS) (10% DBMS) | 102.3 | 48.5 | ~35.0 | Flexible films, agricultural mulch |

| P(BS-BMS) (20% DBMS) | 91.1 | 34.7 | ~60.0 | Sustained drug release matrices |

| P(BS-BMS) (30% DBMS) | 82.4 | 25.1 | >85.0 | Rapid-degrading temporary implants |

Note: Enzymatic weight loss is typically evaluated using Pseudomonas fluorescens lipase in a phosphate buffer (pH 7.4) at 37°C.

Mechanistic Pathway of Enzymatic Degradation

The diagram below illustrates the logical sequence of how structural modification via DBMS translates to macroscopic biodegradation.

Figure 2: Causality pathway demonstrating how DBMS-induced steric hindrance accelerates enzymatic ester hydrolysis.

References

-

Han, J., Shi, J., et al. (2019). "Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release." Materials, 12(9), 1507. Available at:[Link][2]

-

Makgwane, P. R., Muniyasamy, S., et al. (2025). "Biobased Biodegradable Polybutylene Succinate Polymers and Composites: Synthesis, Structure Properties and Applications—A Review." Journal of Renewable Materials, 13(3), 449-495. Available at:[Link][1]

-

Encyclopedia MDPI. (2022). "Poly (Butylene Succinate) and PBS Copolyesters Degradation." Encyclopedia.pub. Available at:[Link][3]

Sources

extraction techniques for dibutyl 2-methylbutanedioate from aqueous solutions

Title: High-Efficiency Extraction of Dibutyl 2-Methylbutanedioate from Aqueous Solutions: Application Notes & Protocols

Executive Summary

Dibutyl 2-methylbutanedioate (also known as dibutyl methylsuccinate, CAS: 18447-89-7) is a versatile aliphatic diester utilized as a specialty solvent, plasticizer, and chemical intermediate in high-performance coatings and polymer formulations[1]. As regulatory scrutiny over industrial esters in wastewater and environmental matrices increases, analytical laboratories require robust, high-recovery extraction methods. This application note details two validated approaches—Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Solid-Phase Extraction (SPE)—designed to isolate this moderately hydrophobic compound from complex aqueous solutions.

Physicochemical Profiling & Extraction Rationale

To design a self-validating extraction protocol, one must first analyze the target molecule's structural vulnerabilities and thermodynamic behavior. Dibutyl 2-methylbutanedioate (C₁₃H₂₄O₄, MW: 244.33 g/mol ) features two non-polar butyl chains flanking a central methylsuccinate core, making it poorly soluble in water but highly soluble in organic solvents[1].

-

pH Control & Hydrolysis Prevention: As a diester, the molecule is highly susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis. If the aqueous matrix is highly acidic or basic, the ester linkages will cleave, leading to artificially low recoveries. Therefore, adjusting the sample to a near-neutral pH (6.0–7.0) prior to extraction is an absolute necessity to preserve structural integrity[2].

-

The Salting-Out Effect: Dibutyl 2-methylbutanedioate exhibits moderate hydrophobicity. By adding an inorganic salt (e.g., NaCl) to the aqueous phase, the hydration spheres around the salt ions consume available water molecules, effectively increasing the ionic strength of the solution. This decreases the solubility of the non-polar ester in the aqueous phase, thermodynamically driving it into the extraction solvent or onto the SPE sorbent[3].

-

Solvent Selection: Following the principle of "like dissolves like," non-polar to moderately polar solvents such as n-hexane or ethyl acetate are optimal for partitioning the analyte out of the water phase[4].

Experimental Protocols

Method A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

LLE is a cornerstone technique relying on the distribution of a solute between two immiscible liquid phases[4]. The addition of the salting-out step makes this protocol highly efficient for bulk aqueous samples.

Materials: n-Hexane (HPLC grade), Anhydrous NaCl, 0.1 M HCl/NaOH, 50 mL glass centrifuge tubes.

Step-by-Step Procedure:

-

Sample Preparation: Transfer 10.0 mL of the aqueous sample into a 50 mL glass centrifuge tube.

-

pH Adjustment: Measure the pH and adjust to 6.5 ± 0.2 using dropwise additions of 0.1 M HCl or NaOH.

-

Salting-Out: Add 2.0 g of anhydrous NaCl (equivalent to 20% w/v) to the sample. Vortex vigorously for 2 minutes until the salt is completely dissolved.

-

Solvent Addition: Add 2.0 mL of n-hexane to the tube[3].

-

Extraction: Shake the mixture on a mechanical shaker at 300 rpm for 10 minutes. This maximizes the interfacial surface area, ensuring the partition equilibrium is reached.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes to break any emulsions. The organic (upper) layer now contains the extracted ester.

-

Collection & Reconstitution: Carefully transfer 1.5 mL of the upper n-hexane layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at room temperature, then reconstitute in 200 µL of acetonitrile for GC-MS/LC-MS analysis.

Method B: Solid-Phase Extraction (SPE) using Polymeric Sorbents

For trace-level analysis in heavily matrixed environmental samples (e.g., wastewater), SPE is superior to LLE as it provides higher preconcentration factors and cleaner extracts[5]. Hydrophilic-Lipophilic Balance (HLB) sorbents are highly recommended for capturing aliphatic esters[2].

Materials: 200 mg HLB SPE cartridges, Vacuum manifold, Methanol, Ethyl Acetate, LC-MS grade water.

Step-by-Step Procedure:

-

Cartridge Conditioning: Mount the HLB cartridge onto the vacuum manifold. Condition the sorbent bed by passing 5.0 mL of Methanol followed by 5.0 mL of LC-MS grade water at a flow rate of 2 mL/min. Critical: Do not allow the sorbent to dry out before sample loading, as this collapses the polymeric pores and drastically reduces recovery[2].

-

Sample Loading: Load 50.0 mL of the pH-adjusted (pH 6.5) and salted (5% w/v NaCl) aqueous sample onto the cartridge. Maintain a strict flow rate of 1–2 mL/min to allow sufficient residence time for hydrophobic interactions[5].

-

Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water to elute highly polar matrix interferences.

-

Drying: Apply full vacuum (-15 inHg) for 10–15 minutes to completely dry the sorbent bed. Residual water will impede the elution of the hydrophobic target compound into the organic solvent[2].

-

Elution: Elute the dibutyl 2-methylbutanedioate using 2 aliquots of 3.0 mL Ethyl Acetate. Collect the eluate in a clean glass collection tube.

-

Concentration: Evaporate the eluate under a nitrogen stream and reconstitute in 500 µL of the mobile phase.

Quantitative Data & Performance Metrics

The following table summarizes the comparative performance metrics of the two extraction methodologies based on standard validation parameters for dibutyl esters[5],[2].

| Parameter | Method A: SALLE (n-Hexane) | Method B: SPE (HLB Cartridge) |

| Optimal Sample Volume | 10 - 20 mL | 50 - 500 mL |

| Organic Solvent Consumption | 2 - 5 mL | 10 - 15 mL |

| Average Recovery Rate (%) | 82.5% - 88.0% | 94.2% - 98.5% |

| Estimated Limit of Detection (LOD) | 0.5 µg/L | 0.05 µg/L |

| Matrix Effect Susceptibility | Moderate to High | Low (High cleanup efficiency) |

| Throughput & Scalability | High (Batch processing) | Medium (Requires vacuum manifold) |

Extraction Workflow Visualization

Figure 1: Comparative workflow for LLE and SPE extraction of dibutyl 2-methylbutanedioate.

Sources